2-Hydroxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide
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Overview
Description
2-Hydroxy-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Scientific Research Applications
2-Hydroxy-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its hydrazone linkage allows it to interact with biological macromolecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide
- 2-Hydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide
Uniqueness
2-Hydroxy-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is unique due to its specific nitro group, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as an antimicrobial and anticancer agent compared to similar compounds without this functional group.
Properties
Molecular Formula |
C14H11N3O4 |
---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11N3O4/c18-13-4-2-1-3-12(13)14(19)16-15-9-10-5-7-11(8-6-10)17(20)21/h1-9,18H,(H,16,19)/b15-9+ |
InChI Key |
YTOQOAWQMMPWRB-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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